molecular formula C7H9F7O B3043525 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol CAS No. 883543-64-4

5,5,6,6,7,7,7-Heptafluoroheptan-1-ol

Cat. No. B3043525
CAS RN: 883543-64-4
M. Wt: 242.13 g/mol
InChI Key: ZATDVKHJLFLLDD-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,7-Heptafluoroheptan-1-ol is a chemical compound with the molecular formula C7H9F7O . It is also known by other names such as 5,5,6,6,7,7,7-heptafluoroheptan-1-ol and has the CAS number 883543-64-4 .


Molecular Structure Analysis

The molecular structure of 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol consists of a seven-carbon chain (heptane) with seven fluorine atoms attached, making it a perfluorinated compound . The presence of the hydroxyl group (-OH) makes it an alcohol. The InChI code for this compound is 1S/C7H9F7O/c8-5(9,3-1-2-4-15)6(10,11)7(12,13)14/h15H,1-4H2 .


Physical And Chemical Properties Analysis

The molecular weight of 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol is 242.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass are both 242.05416204 g/mol . The topological polar surface area is 20.2 Ų .

Scientific Research Applications

Fluorinated Compounds in Organic Synthesis

Fluorinated compounds, such as 5-Hydroxymethylfurfural (5-HMF), have garnered attention for their applications in producing various value-added chemicals, materials, and biofuels. Their unique properties, stemming from the presence of fluorine atoms, make them excellent building blocks in organic synthesis. This suggests that compounds like "5,5,6,6,7,7,7-Heptafluoroheptan-1-ol" could also find utility in the synthesis of fine chemicals due to their potential for incorporating renewable carbon sources into target molecules (Fan et al., 2019).

Catalytic Oxidation Processes

In the realm of catalytic oxidation, fluorinated compounds play a crucial role due to their stability and reactivity. Studies on the catalytic oxidation of cyclohexene, for example, demonstrate the importance of controlling oxidation reactions to selectively afford targeted products. This highlights the potential of fluorinated alcohols in catalysis and chemical synthesis, where their unique properties could facilitate selective reactions and product formations (Cao et al., 2018).

Environmental and Biological Monitoring

Fluorinated compounds, including polyfluoroalkyl substances (PFASs), are extensively used in commercial products, leading to environmental persistence and bioaccumulation concerns. The monitoring and understanding of their environmental fate and biological effects are critical. Research in this area could inform the environmental impact assessment of "5,5,6,6,7,7,7-Heptafluoroheptan-1-ol", given its structural similarity to known PFASs (Houde et al., 2006).

Supramolecular Chemistry and Material Science

Benzene-1,3,5-tricarboxamide derivatives demonstrate the importance of fluorinated compounds in supramolecular chemistry and material science. Their ability to self-assemble into ordered structures due to fluorine interactions suggests potential applications for "5,5,6,6,7,7,7-Heptafluoroheptan-1-ol" in creating new materials with unique properties (Cantekin et al., 2012).

properties

IUPAC Name

5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F7O/c8-5(9,3-1-2-4-15)6(10,11)7(12,13)14/h15H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATDVKHJLFLLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895175
Record name 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,6,6,7,7,7-Heptafluoroheptan-1-ol

CAS RN

883543-64-4
Record name 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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